(Z)-2-Methyloct-5-en-2-ol
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Overview
Description
(Z)-2-Methyloct-5-en-2-ol: is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a double bond in the Z-configuration (cis-configuration) and a hydroxyl group (-OH) attached to the second carbon of the octene chain. This compound is often used in the synthesis of various chemicals and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (Z)-2-Methyloct-5-en-2-ol involves the Grignard reaction. This process typically starts with the reaction of a Grignard reagent, such as methylmagnesium bromide, with an appropriate aldehyde or ketone. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 1-octene. This two-step process includes the addition of borane (BH3) to the double bond of 1-octene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale chemical reactors that facilitate the Grignard reaction or hydroboration-oxidation. These methods are optimized for high yield and purity, often involving continuous flow processes and automated control systems to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-Methyloct-5-en-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-2-Methyloct-5-en-2-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies related to enzyme activity and metabolic pathways involving alcohols and alkenes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting metabolic and enzymatic pathways.
Industry:
Fragrance and Flavor Industry: this compound is used in the formulation of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of (Z)-2-Methyloct-5-en-2-ol involves its interaction with various molecular targets, primarily through its hydroxyl group and double bond. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond can participate in addition reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
(E)-2-Methyloct-5-en-2-ol: The E-configuration isomer of the compound, differing in the spatial arrangement around the double bond.
2-Methyl-2-octanol: A saturated alcohol with similar molecular structure but lacking the double bond.
Uniqueness:
Configuration: The Z-configuration of (Z)-2-Methyloct-5-en-2-ol imparts unique chemical and physical properties, such as specific reactivity and boiling point.
Reactivity: The presence of both a hydroxyl group and a double bond allows for diverse chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
54684-71-8 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(Z)-2-methyloct-5-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h5-6,10H,4,7-8H2,1-3H3/b6-5- |
InChI Key |
LGAOBFAFWKTUEZ-WAYWQWQTSA-N |
Isomeric SMILES |
CC/C=C\CCC(C)(C)O |
Canonical SMILES |
CCC=CCCC(C)(C)O |
Origin of Product |
United States |
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